molecular formula C8H12N2O3 B2785177 1-(2-Methoxyethyl)-5-methyl-1H-pyrazole-3-carboxylic acid CAS No. 1175127-14-6

1-(2-Methoxyethyl)-5-methyl-1H-pyrazole-3-carboxylic acid

Cat. No. B2785177
CAS RN: 1175127-14-6
M. Wt: 184.195
InChI Key: CPDBTNUMIXFTFQ-UHFFFAOYSA-N
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Description

1-(2-Methoxyethyl)-5-methyl-1H-pyrazole-3-carboxylic acid, also known as MPA, is a chemical compound that has gained significant attention in scientific research due to its unique properties. MPA is a pyrazole derivative that has been found to have potential applications in various fields, including medicinal chemistry, agriculture, and material science.

Mechanism of Action

The mechanism of action of 1-(2-Methoxyethyl)-5-methyl-1H-pyrazole-3-carboxylic acid is complex and varies depending on the specific application. In medicinal chemistry, 1-(2-Methoxyethyl)-5-methyl-1H-pyrazole-3-carboxylic acid has been found to inhibit the activity of certain enzymes, such as cyclooxygenases and lipoxygenases, which are involved in the inflammatory response. 1-(2-Methoxyethyl)-5-methyl-1H-pyrazole-3-carboxylic acid has also been shown to have antioxidant and neuroprotective properties, which may contribute to its potential therapeutic effects.
In agriculture, 1-(2-Methoxyethyl)-5-methyl-1H-pyrazole-3-carboxylic acid inhibits the activity of acetolactate synthase, an enzyme involved in the biosynthesis of branched-chain amino acids in plants. This inhibition leads to the death of the plant, making 1-(2-Methoxyethyl)-5-methyl-1H-pyrazole-3-carboxylic acid a potential candidate for the development of new herbicides.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 1-(2-Methoxyethyl)-5-methyl-1H-pyrazole-3-carboxylic acid vary depending on the specific application. In medicinal chemistry, 1-(2-Methoxyethyl)-5-methyl-1H-pyrazole-3-carboxylic acid has been found to have anti-inflammatory, antioxidant, and neuroprotective properties. In addition, 1-(2-Methoxyethyl)-5-methyl-1H-pyrazole-3-carboxylic acid has been shown to inhibit the growth of certain cancer cells in vitro.
In agriculture, 1-(2-Methoxyethyl)-5-methyl-1H-pyrazole-3-carboxylic acid has been found to inhibit the growth of certain weeds by inhibiting the activity of acetolactate synthase. This inhibition leads to the death of the plant.

Advantages and Limitations for Lab Experiments

One of the advantages of using 1-(2-Methoxyethyl)-5-methyl-1H-pyrazole-3-carboxylic acid in lab experiments is its potential therapeutic and herbicidal properties. 1-(2-Methoxyethyl)-5-methyl-1H-pyrazole-3-carboxylic acid has been found to have anti-inflammatory, antioxidant, and neuroprotective properties, making it a promising candidate for the development of new drugs for the treatment of various diseases. In addition, 1-(2-Methoxyethyl)-5-methyl-1H-pyrazole-3-carboxylic acid has been shown to inhibit the growth of certain weeds, making it a potential candidate for the development of new herbicides.
One of the limitations of using 1-(2-Methoxyethyl)-5-methyl-1H-pyrazole-3-carboxylic acid in lab experiments is its complex mechanism of action. The biochemical and physiological effects of 1-(2-Methoxyethyl)-5-methyl-1H-pyrazole-3-carboxylic acid vary depending on the specific application, and further research is needed to fully understand its mechanism of action.

Future Directions

There are several future directions for the study of 1-(2-Methoxyethyl)-5-methyl-1H-pyrazole-3-carboxylic acid. In medicinal chemistry, further research is needed to fully understand the potential therapeutic effects of 1-(2-Methoxyethyl)-5-methyl-1H-pyrazole-3-carboxylic acid and to develop new drugs based on its properties. In agriculture, further research is needed to optimize the use of 1-(2-Methoxyethyl)-5-methyl-1H-pyrazole-3-carboxylic acid as a herbicide and to develop new herbicides based on its properties. In material science, further research is needed to explore the use of 1-(2-Methoxyethyl)-5-methyl-1H-pyrazole-3-carboxylic acid as a ligand for the synthesis of new MOFs with potential applications in gas storage, separation, and catalysis.

Synthesis Methods

The synthesis of 1-(2-Methoxyethyl)-5-methyl-1H-pyrazole-3-carboxylic acid can be achieved through a multi-step process involving the reaction of 2-methoxyethylamine with 2-methyl-1,3-dicarbonyl compounds, followed by cyclization and carboxylation. The reaction conditions and reagents used in the synthesis process can be optimized to obtain a high yield and purity of 1-(2-Methoxyethyl)-5-methyl-1H-pyrazole-3-carboxylic acid.

Scientific Research Applications

1-(2-Methoxyethyl)-5-methyl-1H-pyrazole-3-carboxylic acid has been found to have potential applications in various fields of scientific research. In medicinal chemistry, 1-(2-Methoxyethyl)-5-methyl-1H-pyrazole-3-carboxylic acid has been studied as a potential drug candidate for the treatment of various diseases, including cancer, inflammation, and neurodegenerative disorders. 1-(2-Methoxyethyl)-5-methyl-1H-pyrazole-3-carboxylic acid has been found to inhibit the activity of certain enzymes, such as cyclooxygenases and lipoxygenases, which are involved in the inflammatory response. In addition, 1-(2-Methoxyethyl)-5-methyl-1H-pyrazole-3-carboxylic acid has been shown to have antioxidant and neuroprotective properties, making it a promising candidate for the treatment of neurodegenerative disorders.
In agriculture, 1-(2-Methoxyethyl)-5-methyl-1H-pyrazole-3-carboxylic acid has been studied as a potential herbicide due to its ability to inhibit the growth of certain weeds. 1-(2-Methoxyethyl)-5-methyl-1H-pyrazole-3-carboxylic acid has been found to inhibit the activity of acetolactate synthase, an enzyme involved in the biosynthesis of branched-chain amino acids in plants. This inhibition leads to the death of the plant, making 1-(2-Methoxyethyl)-5-methyl-1H-pyrazole-3-carboxylic acid a potential candidate for the development of new herbicides.
In material science, 1-(2-Methoxyethyl)-5-methyl-1H-pyrazole-3-carboxylic acid has been studied as a potential ligand for the synthesis of metal-organic frameworks (MOFs). MOFs are porous materials that have potential applications in gas storage, separation, and catalysis. 1-(2-Methoxyethyl)-5-methyl-1H-pyrazole-3-carboxylic acid has been found to form stable complexes with various metal ions, making it a promising candidate for the synthesis of new MOFs.

properties

IUPAC Name

1-(2-methoxyethyl)-5-methylpyrazole-3-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12N2O3/c1-6-5-7(8(11)12)9-10(6)3-4-13-2/h5H,3-4H2,1-2H3,(H,11,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CPDBTNUMIXFTFQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NN1CCOC)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

184.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(2-Methoxyethyl)-5-methyl-1H-pyrazole-3-carboxylic acid

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